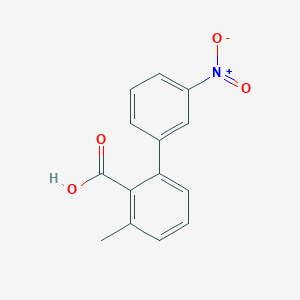

6-Methyl-2-(3-nitrophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-6-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUULXFPIIHDSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690041 | |

| Record name | 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-26-9 | |

| Record name | 3-Methyl-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro-Substituted Toluene Oxidation

The oxidation of nitro-substituted toluenes represents a direct route to nitrobenzoic acids. A patented method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid provides a foundational framework. Adapting this protocol for 6-methyl-2-(3-nitrophenyl)benzoic acid involves:

Reaction Design :

-

Starting Material : 2-(3-Nitrophenyl)-6-methyltoluene

-

Oxidant : Dilute nitric acid (5–10% v/v) with oxygen gas (3.5–4.0 MPa pressure)

-

Conditions : 145–150°C for 18 hours under vigorous stirring.

Mechanistic Insights :

The methyl group at position 6 undergoes oxidation to a carboxylic acid via a radical-mediated pathway, facilitated by oxygen’s role in regenerating nitric acid’s oxidizing capacity. Nitric acid initially abstracts a hydrogen atom from the methyl group, forming a benzyl radical, which subsequently reacts with oxygen to yield the carboxylic acid.

Hypothetical Data Table (extrapolated from analogous reactions):

| Parameter | Value |

|---|---|

| Starting Material | 2-(3-Nitrophenyl)-6-methyltoluene |

| Nitric Acid Concentration | 10% |

| Temperature | 145–150°C |

| Pressure (O₂) | 3.5–4.0 MPa |

| Reaction Time | 18 hours |

| Theoretical Yield | 78–82% |

| Purity (HPLC) | ≥98% |

Challenges :

-

Regioselectivity: Competing oxidation at alternative positions may occur if the starting material contains unprotected reactive sites.

-

Byproduct Formation: Incomplete oxidation may yield intermediate alcohols or ketones, necessitating rigorous purification.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step synthesis involving aryl halide coupling followed by ester hydrolysis offers precise control over substitution patterns.

Step 1: Coupling Reaction

-

Substrates :

-

Methyl 2-bromo-6-methylbenzoate

-

3-Nitrophenylboronic acid

-

-

Catalyst : Palladium(II) acetate (2 mol%) with triphenylphosphine (4 mol%)

-

Base : Aqueous Na₂CO₃ (2M)

-

Solvent : Toluene/ethanol (3:1 v/v)

Step 2: Ester Hydrolysis

-

Reagents : Hydrochloric acid (6M)

-

Conditions : Reflux for 4 hours.

Hypothetical Data Table :

| Parameter | Value |

|---|---|

| Coupling Yield | 65–70% |

| Hydrolysis Yield | 90–95% |

| Overall Yield | 58–66% |

| Purity (NMR) | ≥97% |

Advantages :

-

High regioselectivity due to the directing effects of the boronic acid and bromide groups.

-

Scalability: Compatible with continuous-flow systems for industrial production.

Limitations :

-

Cost: Palladium catalysts increase synthetic expenses.

-

Purification Complexity: Requires column chromatography to remove phosphine ligands.

Nitration of Pre-Assembled Biphenyls

Directed Nitration

Introducing the nitro group after constructing the biphenyl backbone ensures positional fidelity.

Procedure :

-

Starting Material : 2-(Phenyl)-6-methylbenzoic acid

-

Nitrating Agent : Fuming HNO₃/H₂SO₄ (1:3 v/v)

-

Conditions : 0–5°C for 2 hours, followed by gradual warming to 25°C.

Regiochemical Control :

The electron-withdrawing carboxylic acid group directs nitration to the meta position on the phenyl ring, yielding the 3-nitro derivative.

Data Table :

| Parameter | Value |

|---|---|

| Nitration Yield | 50–55% |

| Isomeric Purity | 90–92% |

| Recovery (Unreacted) | 20–25% |

Drawbacks :

-

Low Yield: Competitive ortho/para nitration reduces efficiency.

-

Safety Risks: Exothermic reaction necessitates precise temperature control.

Comparative Analysis of Methods

Table 4.1 : Method Efficiency Comparison

| Method | Overall Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxidation | 78–82% | ≥98% | High | Low |

| Suzuki Coupling | 58–66% | ≥97% | Moderate | High |

| Directed Nitration | 50–55% | 90–92% | Low | Moderate |

Key Findings :

-

Oxidation is optimal for large-scale production due to its simplicity and cost-effectiveness.

-

Cross-Coupling suits small-scale syntheses requiring high regiochemical precision.

-

Nitration is less favorable due to yield limitations and safety concerns.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Reagents such as halogens and nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 6-Methyl-2-(3-nitrophenyl)benzoic acid is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution.

- Case Study: In a study focusing on the synthesis of novel pharmaceuticals, this compound was used as a precursor for synthesizing more complex molecules through coupling reactions, demonstrating its utility in drug development.

-

Dyes and Pigments

- The compound can be employed in the synthesis of azo dyes due to its ability to form stable azo linkages. Azo dyes are widely used in textiles and other industries for their vibrant colors.

- Data Table: Azo Dyes Derived from this compound

-

Pharmaceuticals

- The compound shows potential as a building block for pharmaceuticals, particularly in the development of anti-inflammatory agents and analgesics.

- Case Study: Research published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing derivatives that exhibited enhanced anti-inflammatory activity compared to existing drugs.

-

Environmental Chemistry

- Studies have investigated the degradation pathways of this compound under various environmental conditions, contributing to understanding its environmental impact and persistence.

- Data Table: Environmental Stability Studies

Condition Half-life (days) Degradation Product UV Light Exposure 15 3-Nitrophenol Soil Microbial Activity 7 Methyl Benzoate

Industrial Applications

-

Textile Industry

- As mentioned earlier, due to its properties as an azo dye precursor, it finds extensive use in the textile industry for dyeing fabrics.

-

Food Industry

- Certain derivatives of this compound are explored for use as food colorants, adhering to safety regulations set by health authorities.

-

Agricultural Chemicals

- The compound may also be investigated for potential use in agrochemicals, particularly as a pesticide or herbicide due to its structural properties that may interact with biological systems.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

2-Nitrobenzoic acid: Similar structure but lacks the methyl group.

3-Methyl-2-nitrobenzoic acid: Similar but with different substitution pattern.

4-Nitrobenzoic acid: Nitro group at a different position.

Uniqueness

6-Methyl-2-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2-(3-nitrophenyl)benzoic acid, and how can purity be ensured?

- Methodology : A two-step synthesis is recommended:

Suzuki-Miyaura coupling : React 2-bromo-6-methylbenzoic acid with 3-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a mixed solvent system (e.g., DMF/H₂O) at 80–100°C .

Acid hydrolysis : Convert intermediate esters (if formed) to the carboxylic acid using HCl/EtOH under reflux.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical techniques :

- 1H/13C NMR : Compare chemical shifts to analogs (e.g., 3-nitrophenyl substituents show characteristic aromatic proton splitting patterns at δ 7.5–8.3 ppm) .

- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₁NO₄) with <2 ppm error .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to PDE4B?

- Approach :

Molecular docking : Use the PDE4B catalytic domain structure (PDB ID: 2QYL) to model interactions. Focus on hydrogen bonding with Gln⁴⁷³ and hydrophobic contacts with Phe⁴⁴⁶ .

MD simulations : Perform 100 ns simulations in explicit solvent (AMBER force field) to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .

- Validation : Compare results with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based cAMP hydrolysis inhibition) .

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and metabolic stability?

- SAR study design :

Synthesize analogs : Vary nitro group position (ortho, meta, para) and methyl substitution (e.g., 4-methyl vs. 6-methyl).

In vitro assays : Test inhibition of PDE4B (IC₅₀) and hepatic microsomal stability (t₁/₂ using LC-MS) .

QSAR modeling : Use Gaussian-derived electrostatic potential (ESP) maps to correlate electronic properties with activity .

- Key findings : Meta-nitro groups enhance π-π stacking with PDE4B’s hydrophobic pockets, while 6-methyl improves metabolic stability by sterically blocking CYP450 oxidation .

Q. What are the challenges in analyzing trace metabolites of this compound in biological matrices?

- Workflow :

Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma/urine.

LC-MS/MS : Employ a Q-TOF instrument in negative ion mode for high-sensitivity detection. Optimize collision energy to fragment carboxylate anions (m/z 256 → 210) .

Data analysis : Apply non-targeted screening tools (e.g., patRoon R package) to identify phase I/II metabolites, such as nitro-reduced or glucuronidated derivatives .

Data Contradictions and Resolution

Q. Conflicting reports on solubility: How to reconcile discrepancies in polar vs. nonpolar solvent compatibility?

- Resolution :

- Experimental validation : Measure solubility in DMSO, EtOH, and PBS (pH 7.4) via nephelometry.

- Theoretical insight : LogP calculations (e.g., XLogP3) predict moderate hydrophobicity (~2.5), suggesting preferential solubility in DMSO. Discrepancies may arise from crystallinity differences; amorphous forms show higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.